molecular formula C27H24BrO2P B1589510 (Benzyloxycarbonylmethyl)triphenylphosphonium bromide CAS No. 78385-36-1

(Benzyloxycarbonylmethyl)triphenylphosphonium bromide

Cat. No. B1589510
CAS RN: 78385-36-1
M. Wt: 491.4 g/mol
InChI Key: AVQABZVTPWROCF-UHFFFAOYSA-M
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Description

(Benzyloxycarbonylmethyl)triphenylphosphonium bromide, also known as BTPB, is an organophosphonium salt that has been widely used in a variety of scientific research applications. It is a quaternary ammonium salt and is commonly used as a catalyst in organic synthesis. BTPB is highly soluble in both organic and aqueous solvents, which makes it ideal for use in a variety of laboratory experiments. Furthermore, its high stability and low toxicity make it an attractive choice for researchers.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Application in Synthesis of KDO Derivatives : This compound, obtained from glyoxylic acid, is used in the Wittig reaction with D-mannose derivatives to synthesize KDO derivatives, important in biochemical research (Frick, Krülle, & Schmidt, 1991).

  • Use in Oxidation Reactions : It is utilized for the selective oxidation of benzylic, allylic alcohols, and hydroquinones under solvent-free conditions (Tajbakhsh, Lakouraj, & Yadoolahzadeh, 2005).

  • Synthesis of [2]Rotaxanes : This compound serves as a stopper in the template-directed synthesis of [2]rotaxanes, significant in the field of molecular machines (Rowan, Cantrill, & Stoddart, 1999).

  • Facilitating Stereospecific Synthesis : It's used in the stereospecific synthesis of highly functionalized benzo[3.1.0]bicycloalkanes via multistep cascade reactions (Zhu, Chen, Wang, & Tang, 2014).

Material Science and Engineering

  • Polymer Synthesis : It plays a role in the synthesis of poly(arylenevinylene)s carrying various heterocycles, which are significant in material science for their electrical and optical properties (Saito, Ukai, Iwatsuki, Itoh, & Kubo, 1995).

  • Corrosion Inhibition Studies : The compound has been evaluated as a corrosion inhibitor for mild steel in sulfuric acid solution, providing insights into its potential industrial applications (Bhrara & Singh, 2006).

Pharmaceutical and Medicinal Chemistry

properties

IUPAC Name

(2-oxo-2-phenylmethoxyethyl)-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O2P.BrH/c28-27(29-21-23-13-5-1-6-14-23)22-30(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20H,21-22H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQABZVTPWROCF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24BrO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20458943
Record name [2-(Benzyloxy)-2-oxoethyl](triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Benzyloxycarbonylmethyl)triphenylphosphonium bromide

CAS RN

78385-36-1
Record name Phosphonium, [2-oxo-2-(phenylmethoxy)ethyl]triphenyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78385-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Benzyloxy)-2-oxoethyl](triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Benzyloxycarbonylmethyl)triphenylphosphonium bromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
A Ghorbani-Choghamarani, A Naghipour… - Journal of the Iranian …, 2018 - Springer
In this study, palladium (II) chloride reacted with the phosphonium salt [PhCH 2 COOCH 2 P(Ph) 3 ]Br to give [PhCH 2 COOCH 2 P(Ph) 3 ] 2 [Pd 2 Br 6 ] (1). The characterization of …
Number of citations: 1 link.springer.com
FA Luzzio, EM Thomas, WD Figg - Tetrahedron Letters, 2000 - Elsevier
E-(5-N-phthaloyl)-2-pentenoic acid benzyl ester was dihydroxylated by a Sharpless AD-mix protocol followed by mononosylation of the resultant 2R,3S diol. Azide displacement of the …
Number of citations: 14 www.sciencedirect.com
T Rovis - 2021 - scholar.archive.org
Herein we report a Rh (III)-catalyzed three-component carboamination of alkenes from readily available aryl boronic acids as a carbon source and dioxazolones as nitrogen …
Number of citations: 0 scholar.archive.org
R Soula, JP Broyer, MF Llauro, A Tomov, R Spitz… - …, 2001 - ACS Publications
A series of highly active nickel-based neutral catalysts for ethylene polymerization is presented. These catalysts are obtained by direct complexation of simple fluorinated ketoylides onto …
Number of citations: 120 pubs.acs.org
F Vincent, J Srinivasan, A Santillán… - The Journal of …, 2001 - ACS Publications
Bicyclomycin (1) is a novel antibiotic that targets rho transcription termination factor in Escherichia coli. We have demonstrated that retention of the C(5)−C(5a) exomethylene unit in 1 is …
Number of citations: 12 pubs.acs.org
EM Archinal-Thomas - 2000 - search.proquest.com
Although thalidomide may an effective anti-inflammatory agent, forty years later, there is still a paucity of information regarding its mechanism of action. For this reason, current work in …
Number of citations: 2 search.proquest.com

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